4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene
Overview
Description
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene, also known as BFMPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the phenylaminomethylbenzene family and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Material Development
- A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene. This research highlights the practical methods for synthesizing such bromo-fluoro compounds, which are key intermediates in manufacturing various materials, including pharmaceuticals and polymers (Qiu, Gu, Zhang, & Xu, 2009).
Applications in Fluorescence and Imaging
- Yoshino et al. (2010) investigated azobenzenes, which include derivatives like this compound, for their fluorescence properties. These compounds were found to emit intense fluorescence, making them potential candidates for applications in fluorescent vital staining and visualization of living tissues (Yoshino et al., 2010).
Potential in Organometallic Synthesis
- Porwisiak and Schlosser (1996) explored the use of bromo- and fluoro-substituted benzene compounds, such as this compound, as starting materials in organometallic synthesis. This research underscores the versatility of these compounds in synthesizing organometallic intermediates (Porwisiak & Schlosser, 1996).
Solid State Structural Studies
- Robinson et al. (1998) investigated the solid-state structures of halogen-substituted compounds, including those similar to this compound. This research provides insight into the impact of substituents like bromo and fluoro on the molecular packing and properties in the solid state (Robinson, Kariuki, Harris, & Philp, 1998).
Electrophysical Applications
- Gray and Kelly (1981) studied compounds with halogen substituents, including fluoro and bromo, for their potential in creating new series of low melting esters with large nematic ranges. These findings suggest possible applications of this compound in electrophysical domains, such as liquid crystals (Gray & Kelly, 1981).
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNTSUYCORZNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651438 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021076-47-0 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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